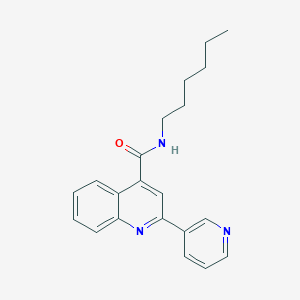

N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide

Description

N-Hexyl-2-(3-pyridyl)-4-quinolinecarboxamide is a quinoline-based carboxamide derivative characterized by a hexyl chain at the N-position of the quinoline core and a 3-pyridyl substituent at the C2 position. The quinolinecarboxamide scaffold is a versatile platform for drug discovery due to its ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .

Properties

Molecular Formula |

C21H23N3O |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

N-hexyl-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H23N3O/c1-2-3-4-7-13-23-21(25)18-14-20(16-9-8-12-22-15-16)24-19-11-6-5-10-17(18)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3,(H,23,25) |

InChI Key |

GJJDLNLIZXWCPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with hexylamine to form the corresponding amide. This intermediate is then subjected to cyclization with 2-aminobenzophenone under acidic conditions to yield the desired quinolinecarboxamide derivative. The reaction conditions often involve the use of solvents such as toluene or ethanol and catalysts like iodine or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinolinecarboxamide to the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hexyl-2-(3-pyridyl)-4-quinolineamine.

Substitution: Halogenated or nitrated derivatives of the parent compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues of N-hexyl-2-(3-pyridyl)-4-quinolinecarboxamide, highlighting substituent variations and physicochemical properties:

Key Observations :

- Synthetic Efficiency : Compound 5b1 demonstrated the highest yield (67%) among the analogues in , likely due to the reactivity of the methylpiperazine group .

- Thermal Stability: Melting points varied significantly (171–189°C), correlating with substituent polarity and crystallinity. The hexyl chain in the target compound may lower its melting point compared to dimethylamino-propyl derivatives due to increased hydrophobicity.

- Purity : All compounds in exhibited >97% purity, suggesting robust synthesis and purification protocols .

Antibacterial Activity ()

Compounds 5a5, 5a6, and 5b1 were synthesized as antibacterial agents. The absence of a hexyl chain in these derivatives suggests that alkyl chain length modulates membrane permeability or target affinity .

Analgesic Potential ()

The 4-hydroxy-2-oxo derivative in exhibited polymorphism, which influenced its analgesic activity.

Carcinogenicity of Pyridyl-Containing Nitrosamines ()

NNK induces lung and pancreatic tumors in rats via DNA adduct formation (e.g., O6-methylguanine) . This underscores the importance of structural context: the carboxamide group in the target compound likely mitigates carcinogenic risks compared to nitrosamines.

Structure-Activity Relationships (SAR)

- N-Substituents: The hexyl chain may enhance metabolic stability compared to dimethylamino-propyl groups (), which could undergo demethylation.

- C2 Substituents : The 3-pyridyl group in the target compound may offer distinct hydrogen-bonding interactions compared to thienyl () or phenyl-morpholine () groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.